BRL 52537 hydrochloride is a synthetic compound classified as a selective kappa-opioid receptor (KOR) agonist. [, , , ] It is widely used in scientific research to investigate the role of KORs in various physiological and pathological processes, particularly in the central nervous system. [, , , ] Research involving BRL 52537 hydrochloride has significantly contributed to our understanding of KORs in ischemic neuroprotection. [, , , ]
2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride is a chemical compound with significant therapeutic potential, particularly in the field of anti-neoplastic therapy. This compound is classified as a small organic molecule and is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity.
This compound falls under the category of synthetic organic compounds and is primarily studied for its pharmacological properties. It has been documented in various chemical databases, including PubChem and ChemSrc, where it is identified by its molecular formula and CAS Number 130497-33-5. The hydrochloride salt form enhances its solubility and stability in biological systems .
The synthesis of 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride involves several steps that typically include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride can be described as follows:
The chemical reactivity of this compound can be analyzed through several potential reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or reduce toxicity .
The mechanism of action for 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride is primarily linked to its interaction with specific biological targets within cancer cells.
Further studies are required to elucidate the precise molecular interactions and pathways involved in its therapeutic effects .
A comprehensive analysis of the physical and chemical properties reveals:
These properties are crucial for determining formulation strategies for drug delivery .
The primary applications of 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride include:
Ongoing research continues to explore additional applications in other therapeutic areas, including anti-inflammatory and analgesic effects .
The synthesis of 2-(3,4-dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride (CAS 112282-24-3 or 130497-33-5) employs convergent strategies centered on functionalized piperidine intermediates. A common approach involves the preparation of 2-(pyrrolidin-1-ylmethyl)piperidine as a key intermediate, followed by N-acylation with 2-(3,4-dichlorophenyl)acetyl chloride [2] [6]. Alternative routes utilize reductive amination between piperidine-containing aldehydes and pyrrolidine under controlled pH conditions (pH 4-6) to minimize dialkylation byproducts [6].
The final coupling step typically employs Schotten-Baumann conditions, where the secondary amine of the piperidine-pyrrolidinylmethyl intermediate reacts with the acid chloride derivative of 2-(3,4-dichlorophenyl)acetic acid. This reaction requires precise stoichiometric control (1:1.05 molar ratio) in dichloromethane/water biphasic systems at 0-5°C to prevent hydrolysis of the acid chloride while ensuring complete conversion [4]. Post-acylation, the hydrochloride salt is formed through ethanolic HCl treatment, with critical control of supersaturation conditions during crystallization to ensure high purity (>98%) and defined crystal morphology [4] [6].
Table 1: Comparative Analysis of Synthetic Routes
Synthetic Route | Key Intermediate | Final Step Yield | Purity Profile |
---|---|---|---|
Reductive Amination | 2-Formylpiperidine | 72-78% | 95-97% (HPLC) |
N-Alkylation | 2-(Chloromethyl)piperidine hydrochloride | 65-70% | 92-95% (HPLC) |
Direct Acylation | 2-(Pyrrolidin-1-ylmethyl)piperidine | 80-85% | 97-99% (HPLC) |
Commercial suppliers (AaronChem, Parchem) provide the compound at scales from 10mg to 250mg, with pricing reflecting non-linear scale-up challenges: 10mg ($32), 50mg ($91), 100mg ($142), and 250mg ($280) [4]. This pricing structure underscores the significant material losses during purification and salt formation at small scales.
The piperidine ring's C2 chirality significantly impacts κ-opioid receptor (KOR) binding affinity and selectivity. Racemic BRL 52537 hydrochloride (CAS 112282-24-3) exhibits potent KOR activity (Ki ≈ 0.018-6.0 nM), but resolution of enantiomers revealed the (2S)-configuration (GR103545) as the high-affinity eutomer [8] [10]. The (2S)-enantiomer demonstrates 30-fold greater potency (IC₅₀ = 0.018 nM) than its (2R)-counterpart (IC₅₀ = 6.0 nM) in GTPγS functional assays using cloned human KOR receptors [8].
Synthetic access to enantiopure material employs chiral resolution of 2-(pyrrolidin-1-ylmethyl)piperidine precursors using L-diethyl tartrate, achieving >99% ee after three recrystallizations. Alternatively, asymmetric synthesis utilizes (R)-(-)-phenylglycinol as a chiral auxiliary during piperidine functionalization, though this route suffers from lower overall yields (15-20%) compared to resolution methods (35-40% yield) [8]. Molecular modeling confirms the (2S)-configuration optimally orients the dichlorophenylacetyl moiety toward KOR transmembrane helices 2/3 while minimizing μ-opioid receptor (MOR) interactions (κ/μ selectivity ratio >500:1) [10].
Table 2: Enantiomeric Activity Profiles
Enantiomer | KOR Binding (Ki, nM) | MOR Binding (Ki, nM) | Functional Activity (GTPγS EC₅₀, nM) |
---|---|---|---|
(2S)-(-)-GR103545 | 0.018 ± 0.005 | >1,000 | 0.097 ± 0.005 |
(2R)-(+)-Isomer | 6.3 ± 1.1 | 850 ± 120 | 9.5 ± 2.4 |
Racemic BRL 52537 | 0.5 - 1.15 | 650 - 30,610 | 0.041 - 9.5 |
The stereochemical preference translates to in vivo efficacy. In focal ischemia models, the (2S)-enantiomer at 1 mg/kg/h reduced cortical infarct volume to 16±6% versus 40±7% in controls by attenuating nitric oxide production [3]. PET tracer development of [¹¹C]GR103545 further confirms in vivo target engagement, with specific binding in KOR-rich regions (hypothalamus/cerebellum ratio = 11.4 at 90 min) [8].
Conversion of the free base to hydrochloride salt significantly modifies the physicochemical properties critical for pharmacological applications. The tertiary amine in the pyrrolidine ring (pKa ≈ 10.2) and the piperidine nitrogen (pKa ≈ 9.8) provide protonation sites, enabling formation of mono-, di-, or tri-hydrochloride salts. The monohydrochloride is the standard form (C₁₈H₂₄Cl₂N₂O·HCl, MW 391.76), balancing solubility (23.7 mg/mL in water at 25°C) and crystallinity [4] [6].
Salt formation employs ethereal HCl (1.0-1.05 equivalents) in anhydrous ethanol under nitrogen to prevent hydrate formation. Critical process parameters include: (1) slow antisolvent addition (tert-butyl methyl ether) at 2-5°C to induce crystallization, (2) agitation rate (150-200 rpm) for uniform crystal size distribution, and (3) terminal drying at 40°C under vacuum to achieve <0.5% residual solvents [6] [7]. The hydrochloride salt enhances aqueous solubility 8-fold compared to the free base (3.1 mg/mL), directly impacting in vivo bioavailability. Neuroprotection studies show plasma Cₘₐ₋x of 1.8 µg/mL after IV administration of the salt form versus 0.4 µg/mL for the free base at equivalent doses [3].
Table 3: Hydrochloride Salt Properties
Property | Free Base | Monohydrochloride |
---|---|---|
Molecular Weight | 355.30 g/mol | 391.76 g/mol |
Water Solubility (25°C) | 3.1 mg/mL | 23.7 mg/mL |
Log P (octanol/water) | 3.14 ± 0.05 | 1.82 ± 0.03 |
Melting Point | 87-89°C (decomp.) | 192-195°C (decomp.) |
Hygroscopicity | High | Moderate |
Suppliers specify salt purity (95-98%) via ion chromatography for chloride content (theoretical 9.05%, observed 8.8-9.0%), with residual solvents controlled to ICH Q3C limits (ethanol <5000 ppm, ethers <500 ppm) [4] [7]. The hydrochloride form's stability profile (24 months at 2-8°C under desiccation) facilitates long-term storage for research applications without significant degradation (<2% over 24 months by HPLC) [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7